

Technical Guide: Pharmacokinetics and Pharmacodynamics of Antitumor Agent ONT-093

Author: BenchChem Technical Support Team. Date: December 2025



Disclaimer: The term "**Antitumor agent-93**" is not uniquely assigned to a single compound in scientific literature. This guide focuses on ONT-093 (also known as OC144-093), a P-glycoprotein inhibitor, for which the most comprehensive data was identified.

Introduction

ONT-093 is an orally bioavailable, potent, and selective inhibitor of P-glycoprotein (P-gp), a key transporter involved in multidrug resistance (MDR) in cancer cells. By blocking the P-gp efflux pump, ONT-093 aims to restore and enhance the efficacy of various chemotherapeutic agents that are P-gp substrates. This document provides a detailed overview of the pharmacokinetics and pharmacodynamics of ONT-093 based on preclinical and clinical data.

Pharmacodynamics

The primary pharmacodynamic effect of ONT-093 is the inhibition of P-glycoprotein.

Mechanism of Action: P-glycoprotein, the product of the multidrug resistance (MDR1) gene, is an ATP-dependent efflux pump that actively transports a wide range of cytotoxic drugs out of cancer cells, thereby reducing their intracellular concentration and therapeutic effect. ONT-093 competitively binds to P-gp, inhibiting its function. This leads to an increased intracellular accumulation of co-administered chemotherapeutic agents in resistant cancer cells, ultimately restoring their cytotoxic activity. Preclinical studies have shown that ONT-093 can reverse multidrug resistance at nanomolar concentrations.[1][2]



Pharmacokinetics

The pharmacokinetic profile of ONT-093 has been evaluated in preclinical models and in Phase I clinical trials, both as a single agent and in combination with chemotherapy.

Preclinical Pharmacokinetics

In preclinical studies involving rodents and dogs, ONT-093 demonstrated good oral bioavailability, exceeding 50%.

Clinical Pharmacokinetics

Two key clinical studies have provided data on the pharmacokinetics of ONT-093 in cancer patients.

Table 1: Pharmacokinetic Parameters of ONT-093 in Combination with Intravenous Paclitaxel[1]

Parameter	Value	Notes
ONT-093 Dose	300-500 mg	Administered before and after paclitaxel
Mean Cmax of ONT-093	9 μM (range: 5-15 μM)	3- to 5-fold higher than in single-agent studies
Paclitaxel Dose	150-175 mg/m²	Intravenous infusion
Effect on Paclitaxel AUC	45-65% increase	Observed at the 500 mg ONT- 093 dose level

Table 2: Pharmacokinetic Parameters of Docetaxel in Combination with Oral ONT-093[2]



Parameter	Oral Docetaxel (100 mg) + ONT-093 (500 mg)	Intravenous Docetaxel (100 mg)
Cmax	415 ± 255 ng/mL	2124 ± 1054 ng/mL
AUC0-∞	844 ± 753 ng·h/mL	2571 ± 1598 ng·h/mL
kel	0.810 ± 0.296 h ⁻¹	1.318 ± 0.785 h ⁻¹
Apparent Relative Oral Bioavailability of Docetaxel	26 ± 8%	N/A

Experimental Protocols

The following are summaries of the methodologies used in the key clinical trials of ONT-093. Please note that these are based on abstracts, and for complete protocol details, the full-text publications should be consulted.

Phase I Study of ONT-093 with Paclitaxel[1]

- Study Design: A Phase I, open-label, dose-escalation trial.
- Patient Population: 18 patients with advanced cancer.
- Treatment Regimen:
 - Cycle 1: Paclitaxel alone (150-175 mg/m² IV) repeated every 21 days.
 - Subsequent Cycles: ONT-093 (300-500 mg orally) administered before and after paclitaxel infusion.
- Pharmacokinetic Sampling: Plasma samples were collected to determine the pharmacokinetic parameters of both paclitaxel and ONT-093.
- Primary Endpoints: To determine the maximum tolerated dose (MTD) and dose-limiting toxicities (DLTs) of the combination.
- Secondary Endpoints: To characterize the pharmacokinetic profile of the combination.



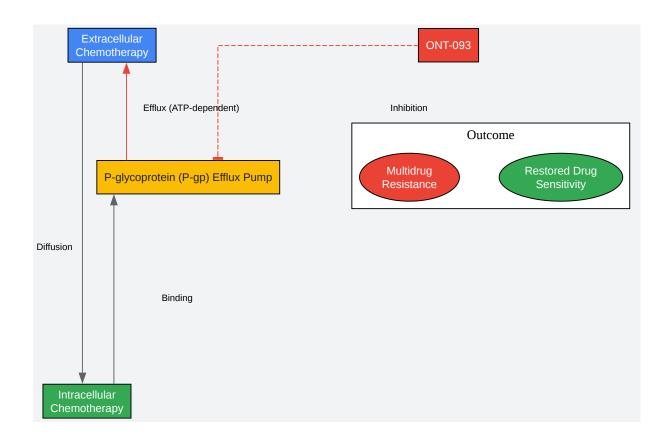
Proof-of-Concept Study of Oral Docetaxel with ONT-093

- Study Design: A randomized, two-period crossover study.
- Patient Population: 12 patients with advanced solid tumors.
- Treatment Regimen:
 - Course 1: 100 mg oral docetaxel combined with 500 mg oral ONT-093.
 - Course 2 (2 weeks later): 100 mg intravenous docetaxel alone.
 - The sequence of the courses was randomized.
- Pharmacokinetic Sampling: Blood samples were collected to measure docetaxel concentrations and determine its pharmacokinetic parameters after both oral and intravenous administration.
- Primary Endpoint: To determine the apparent relative oral bioavailability of docetaxel when co-administered with ONT-093.
- Secondary Endpoints: To assess the safety of the combination.

Visualizations

Signaling Pathway: Mechanism of Action of ONT-093



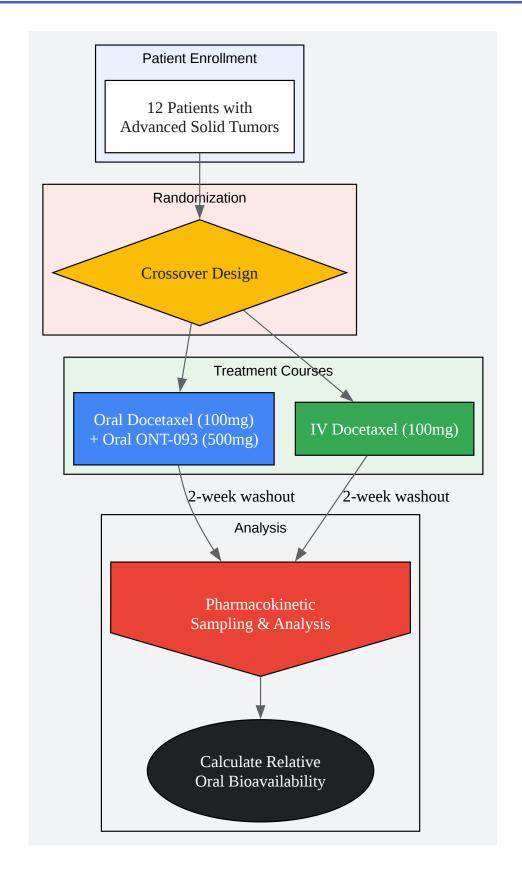


Click to download full resolution via product page

Caption: Mechanism of ONT-093 in overcoming multidrug resistance.

Experimental Workflow: Oral Bioavailability Study





Click to download full resolution via product page

Caption: Workflow of the oral docetaxel and ONT-093 study.



Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Generating Inhibitors of P-Glycoprotein: Where to, Now? PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Low systemic exposure of oral docetaxel in mice resulting from extensive first-pass metabolism is boosted by ritonavir. | Semantic Scholar [semanticscholar.org]
- To cite this document: BenchChem. [Technical Guide: Pharmacokinetics and Pharmacodynamics of Antitumor Agent ONT-093]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b11936159#antitumor-agent-93-pharmacokinetics-and-pharmacodynamics]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com







© 2025 BenchChem. All rights reserved.